![molecular formula C13H9NO B14323746 Furo[2,3-b]pyridine, 6-phenyl- CAS No. 105783-89-9](/img/structure/B14323746.png)
Furo[2,3-b]pyridine, 6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridine, 6-phenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine, 6-phenyl- typically involves a multi-step process. One common method starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . For instance, the synthesis can involve the reaction of 4-(benzyloxy)phenyl and dichlorothiophenyl subunits to form the desired furo[2,3-b]pyridine derivatives . The reaction conditions often include the use of various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, DEPT, H,H- and C,H–COSY, and HRMS for characterization .
Industrial Production Methods: While specific industrial production methods for furo[2,3-b]pyridine, 6-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing industrial-scale equipment for the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-b]pyridine, 6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in the reactions of furo[2,3-b]pyridine, 6-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[2,3-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated derivatives .
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridine, 6-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it has shown significant potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties . In the industry, furo[2,3-b]pyridine derivatives are used in the development of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridine, 6-phenyl- involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . By binding to these targets, furo[2,3-b]pyridine, 6-phenyl- can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to furo[2,3-b]pyridine, 6-phenyl- include other furo[2,3-b]pyridine derivatives, such as those with different substituents on the phenyl ring . Additionally, compounds like benzofuran and indole, which are isosteres of furo[2,3-b]pyridine, share similar structural features and pharmacological activities .
Uniqueness: What sets furo[2,3-b]pyridine, 6-phenyl- apart from other similar compounds is its specific substitution pattern, which can significantly influence its binding affinity and selectivity for molecular targets . This unique structure allows for the fine-tuning of its pharmacological properties, making it a valuable compound in drug development .
Propiedades
Número CAS |
105783-89-9 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-phenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C13H9NO/c1-2-4-10(5-3-1)12-7-6-11-8-9-15-13(11)14-12/h1-9H |
Clave InChI |
URMFMEYIXZVMDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


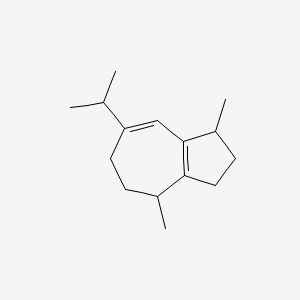
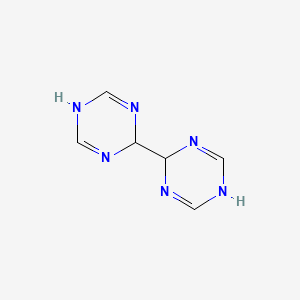
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
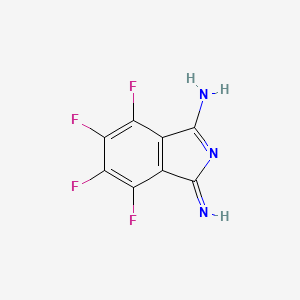
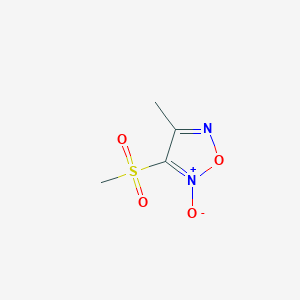
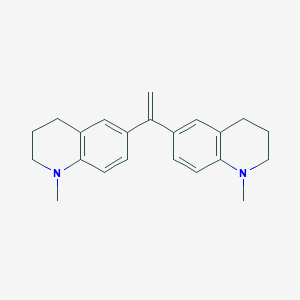
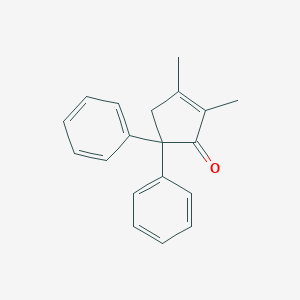
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
